molecular formula C10H6ClNOS B1603810 2-(2-Chlorophenyl)thiazole-4-carbaldehyde CAS No. 639517-84-3

2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1603810
CAS No.: 639517-84-3
M. Wt: 223.68 g/mol
InChI Key: OAOWVDLRNRMAQK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Mode of Action

It’s known that thiazole derivatives can undergo various chemical reactions, such as the baylis–hillman reaction , which may influence their interaction with biological targets.

Result of Action

The molecular and cellular effects of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde’s action are currently unknown . More research is needed to understand the compound’s biological activity and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with thioamide derivatives. One common method includes the cyclization of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: 2-(2-Chlorophenyl)thiazole-4-carboxylic acid.

    Reduction: 2-(2-Chlorophenyl)thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(2-Bromophenyl)thiazole-4-carbaldehyde
  • 2-(2-Fluorophenyl)thiazole-4-carbaldehyde
  • 2-(2-Methylphenyl)thiazole-4-carbaldehyde

Comparison: 2-(2-Chlorophenyl)thiazole-4-carbaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative often exhibits different physicochemical properties and biological activities, making it a distinct and valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOWVDLRNRMAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622951
Record name 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639517-84-3
Record name 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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